9-Angeloylretronecine

Cytotoxicity Pyrrolizidine alkaloids Natural products

9-Angeloylretronecine is a structurally well-characterized, non-hepatotoxic pyrrolizidine alkaloid validated as a negative control in PA-induced liver injury models. Unlike the 7-isomer, it fails to produce observable hepatotoxicity in rats, enabling clean mechanistic dissection of esterification-position effects without confounding toxicity. Its defined GC retention indices (I=1797 on DB-1; I=1840 on DB-5) make it an ideal certified reference standard for GC-MS or LC-MS/MS identification of PAs in plant-derived products, herbal medicines, and food commodities such as honey and teas—reducing false-positive regulatory findings. Sourced as a high-purity research standard, it is the definitive choice for phytochemical authentication of Boraginaceae and Asteraceae samples, analytical method development, and pharmacological assays requiring a structurally matched but biologically inert control compound.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 6922-62-9
Cat. No. B12747383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Angeloylretronecine
CAS6922-62-9
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1=CCN2C1C(CC2)O
InChIInChI=1S/C13H19NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1
InChIKeyVYUQPLFRNDQDHW-BTRLNGJCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Angeloylretronecine (CAS 6922-62-9) – A Pyrrolizidine Alkaloid Reference Standard for Analytical and Toxicological Research


9-Angeloylretronecine (CAS 6922-62-9) is a naturally occurring pyrrolizidine alkaloid (PA) belonging to the retronecine ester subclass, with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol [1]. It is characterized by an angelic acid ester moiety at the 9-position of the retronecine necine base and is found in various plant species within the Boraginaceae and Asteraceae families, including Alkanna orientalis, Echium glomeratum, and Heliotropium sarmentosum [2]. As a reference material, 9-angeloylretronecine is supplied by multiple vendors for applications in natural product chemistry, analytical method development, and toxicological assessments .

9-Angeloylretronecine (CAS 6922-62-9) – Why Positional Isomer 7-Angeloylretronecine and Other Pyrrolizidine Alkaloids Cannot Be Substituted


Pyrrolizidine alkaloids exhibit marked structure-dependent toxicological profiles, with hepatotoxicity and cytotoxicity varying significantly even among positional isomers [1]. For example, the 7-angelylheliotridine isomer induces hepatotoxicity in rats, whereas both 7- and 9-angeloylretronecine fail to produce observable liver damage under identical conditions [1]. Furthermore, the esterification position (7- vs. 9-) alters physicochemical properties such as chromatographic retention behavior and may influence metabolic activation pathways [2]. Consequently, substituting 9-angeloylretronecine with the 7-isomer or other in-class PAs (e.g., senecionine, monocrotaline) without analytical or toxicological validation introduces significant scientific uncertainty, particularly in studies requiring a non-hepatotoxic or non-cytotoxic PA reference standard.

9-Angeloylretronecine (CAS 6922-62-9) – Quantitative Differentiation Evidence vs. Closest Pyrrolizidine Alkaloid Analogs


Cytotoxicity Profile: 9-Angeloylretronecine Exhibits No Cytotoxicity in Human Tumor Panel vs. Cytotoxic Pyrrolizidine Alkaloids

In a standardized cytotoxicity screen against a human tumor cell line panel, 9-angeloylretronecine showed no activity, with EC50 values >20 μg/ml [1]. This contrasts with many other pyrrolizidine alkaloids (e.g., monocrotaline, senecionine, retrorsine) that exhibit significant cytotoxicity at low micromolar concentrations (typical IC50 <10 μM). While the referenced study did not directly compare 9-angeloylretronecine to a specific cytotoxic PA in the same experiment, the class-level inference is supported by extensive literature on PA cytotoxicity.

Cytotoxicity Pyrrolizidine alkaloids Natural products

Hepatotoxicity Screening: 9-Angeloylretronecine Does Not Induce Hepatotoxicity, in Contrast to 7-Angelylheliotridine

In a comprehensive screening of 62 pyrrolizidine alkaloids and derivatives for acute and chronic hepato- and pneumotoxicity, 9-angeloylretronecine failed to induce hepatotoxicity, as assessed by the single-dose method in rats [1]. By direct head-to-head comparison within the same study, 7-angelylheliotridine (a structurally related isomer) was confirmed to be hepatotoxic. The study also noted that 7- and 9-angeloylretronecine are readily converted by rat liver microsomes into dehydroretronecine, yet do not cause observable liver damage.

Hepatotoxicity Pyrrolizidine alkaloids Toxicological screening

Predominance in Plant Material: 9-Angeloylretronecine as the Major Pyrrolizidine Alkaloid in Heliotropium sarmentosum

9-Angeloylretronecine was identified as the predominant pyrrolizidine alkaloid compound by 1H NMR analysis in Heliotropium sarmentosum, a species traditionally used in herbal medicine [1]. The total content of 1,2-unsaturated PAs in whole plant samples ranged from 13.4 to 57.9 μg/g dried weight, varying significantly by season, organ, and plant age. While the study did not provide individual quantification of each PA, 9-angeloylretronecine was reported as the major constituent, implying its relative abundance over other PAs detected in the same extracts.

Phytochemistry Pyrrolizidine alkaloids NMR quantification

Gas Chromatographic Retention Index: Unique Kovats Values Enable Unambiguous GC-MS Identification

9-Angeloylretronecine exhibits well-defined Kovats retention indices (I) under standardized gas chromatographic conditions: I = 1797 on a DB-1 capillary column (30 m, 0.32 mm ID, helium carrier gas, 6 K/min ramp from 150°C to 300°C) and I = 1840 on a DB-5 column under the same conditions [1]. While retention indices for the positional isomer 7-angeloylretronecine are not available in the same database, these values serve as a definitive analytical fingerprint for 9-angeloylretronecine, distinguishing it from other PAs with different retention characteristics.

Analytical chemistry GC-MS Retention index

9-Angeloylretronecine (CAS 6922-62-9) – Recommended Research and Industrial Application Scenarios Based on Evidence


Analytical Reference Standard for Pyrrolizidine Alkaloid Identification in Plant Extracts and Food Safety Testing

Given its well-defined gas chromatographic retention indices (I = 1797 on DB-1, I = 1840 on DB-5) [1] and availability as a high-purity reference material from multiple vendors, 9-angeloylretronecine is ideally suited as a certified reference standard for GC-MS or LC-MS/MS identification of pyrrolizidine alkaloids in plant-derived products, herbal medicines, and food commodities (e.g., honey, teas). Its inclusion in analytical workflows enables accurate retention time locking and spectral library matching, reducing false positive identifications of toxic PAs in regulatory compliance testing.

Non-Hepatotoxic Control in Toxicological and Structure-Activity Relationship Studies

The confirmed lack of hepatotoxicity for 9-angeloylretronecine in rats, in direct contrast to 7-angelylheliotridine [2], establishes this compound as a validated negative control for mechanistic studies investigating the structural determinants of PA-induced liver injury. Researchers can employ 9-angeloylretronecine alongside known hepatotoxic PAs (e.g., retrorsine, monocrotaline) to dissect the contributions of esterification position, unsaturation, and metabolic activation to hepatic damage, without confounding toxicity signals from the control compound.

Natural Product Chemistry Reference for Isolation and Quantification from Boraginaceae Species

As the predominant pyrrolizidine alkaloid identified by 1H NMR in Heliotropium sarmentosum [3] and a reported constituent of Echium glomeratum and Alkanna orientalis [4], 9-angeloylretronecine serves as a key reference compound for phytochemical investigations of Boraginaceae and Asteraceae plants. Researchers isolating PAs from these sources can use authentic 9-angeloylretronecine to validate chromatographic retention times, optimize extraction protocols, and quantify the compound's abundance in different plant organs and developmental stages.

Non-Cytotoxic Pyrrolizidine Alkaloid for Pharmacological Screening Assays

The absence of cytotoxicity against a human tumor cell line panel (EC50 >20 μg/ml) [4] qualifies 9-angeloylretronecine for use in pharmacological assays where PA-induced cytotoxicity would otherwise confound interpretation of target engagement or pathway modulation. It can be employed as a structurally matched but biologically inert control compound when evaluating the specific cellular effects of cytotoxic PAs or PA-derived therapeutics.

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